Cas no 99857-91-7 (2-(4-chlorophenyl)pentan-2-ol)

2-(4-chlorophenyl)pentan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-(4-chlorophenyl)pentan-2-ol
- Benzenemethanol, 4-chloro-α-methyl-α-propyl-
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- MDL: MFCD12068038
- インチ: 1S/C11H15ClO/c1-3-8-11(2,13)9-4-6-10(12)7-5-9/h4-7,13H,3,8H2,1-2H3
- InChIKey: YTJRZRAYRYKPFN-UHFFFAOYSA-N
- SMILES: CC(C1=CC=C(Cl)C=C1)(O)CCC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
2-(4-chlorophenyl)pentan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB434252-1 g |
2-(4-Chlorophenyl)-2-pentanol |
99857-91-7 | 1g |
€594.40 | 2023-06-16 | ||
Ambeed | A575108-1g |
2-(4-Chlorophenyl)pentan-2-ol |
99857-91-7 | 97% | 1g |
$441.0 | 2024-04-15 | |
abcr | AB434252-5g |
2-(4-Chlorophenyl)-2-pentanol |
99857-91-7 | 5g |
€1398.00 | 2023-09-04 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD511740-1g |
2-(4-Chlorophenyl)pentan-2-ol |
99857-91-7 | 97% | 1g |
¥3031.0 | 2024-04-17 | |
abcr | AB434252-5 g |
2-(4-Chlorophenyl)-2-pentanol |
99857-91-7 | 5g |
€1398.00 | 2023-06-16 | ||
abcr | AB434252-1g |
2-(4-Chlorophenyl)-2-pentanol; . |
99857-91-7 | 1g |
€1621.70 | 2025-02-14 |
2-(4-chlorophenyl)pentan-2-ol 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
2-(4-chlorophenyl)pentan-2-olに関する追加情報
Compound CAS No 99857-91-7: 2-(4-Chlorophenyl)Pentan-2-Ol
The compound with CAS No 99857-91-7, commonly referred to as 2-(4-chlorophenyl)pentan-2-ol, is a significant organic compound in the field of chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in various industries. The molecule consists of a pentanol backbone with a chlorophenyl group attached at the second carbon, making it a derivative of pentanol with specific functional groups that influence its chemical behavior.
2-(4-Chlorophenyl)pentan-2-ol exhibits interesting physical and chemical properties, which are largely determined by its molecular structure. The presence of the hydroxyl group (-OH) at the second carbon position imparts it with alcohol-like characteristics, while the chlorophenyl group introduces aromaticity and potential reactivity. Recent studies have explored the stereochemistry of this compound, revealing insights into its conformational flexibility and how it affects its interaction with other molecules.
The synthesis of 2-(4-chlorophenyl)pentan-2-ol has been optimized through various methodologies, including nucleophilic substitution reactions and catalytic hydrogenation. Researchers have reported improved yields and selectivity by employing transition metal catalysts, which have opened new avenues for large-scale production. These advancements are particularly relevant for industries relying on this compound as an intermediate in more complex molecules.
In terms of applications, 2-(4-chlorophenyl)pentan-2-ol has found utility in pharmaceuticals, where it serves as a precursor for bioactive compounds. Its ability to form hydrogen bonds and participate in various chemical transformations makes it a valuable building block in drug discovery programs. Recent findings highlight its role in the development of anti-inflammatory agents and antioxidants, underscoring its importance in medicinal chemistry.
Beyond pharmacology, 2-(4-chlorophenyl)pentan-2-ol has also been investigated for its potential in materials science. Its unique combination of hydrophilic and hydrophobic groups makes it suitable for applications in polymer synthesis and surface modification. Studies have demonstrated its ability to enhance the mechanical properties of certain polymers when used as a comonomer.
From an environmental perspective, understanding the degradation pathways of 2-(4-chlorophenyl)pentan-2-ol is crucial for assessing its ecological impact. Recent research has focused on biodegradation mechanisms under aerobic and anaerobic conditions, providing insights into its persistence in natural environments.
In conclusion, 2-(4-chlorophenyl)pentan-2-ol (CAS No 99857-91-7) is a versatile compound with diverse applications across multiple disciplines. Its structural features and reactivity make it an essential component in modern chemical research and industrial processes. As ongoing studies continue to uncover new aspects of its properties and uses, this compound is poised to play an even more significant role in the development of innovative materials and pharmaceuticals.
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